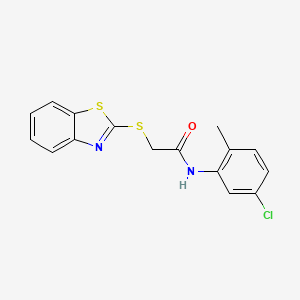

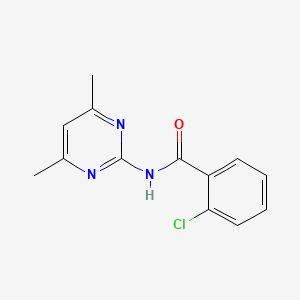

![molecular formula C12H10ClF3N2O B5591428 4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)

4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of compounds similar to "4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol" typically involves one-pot double condensation reactions. For example, Ahumada et al. (2016) described the synthesis of related diazepine derivatives through the reaction of 2-thenoyltrifluoroacetone with ethylenediamine or o-phenylenediamine, leading to compounds with yields of 56% and 53%, respectively, showcasing the efficiency and potential applicability of such synthetic routes for producing diazepine derivatives (Ahumada et al., 2016).

Molecular Structure Analysis

The molecular structure and geometry of diazepine derivatives have been extensively characterized through techniques such as FT-IR, multinuclear NMR spectroscopy, and X-ray diffraction analysis. The spectroscopic and structural data for compounds similar to our subject of interest confirm their existence in various tautomeric forms in both solution and solid-state, providing insights into the molecular behavior and stability of such compounds (Ahumada et al., 2016).

Chemical Reactions and Properties

Diazepine compounds undergo a variety of chemical reactions, reflecting their diverse chemical properties. For instance, nucleophilic substitution reactions are common, enabling the synthesis of novel derivatives with potential biological activity. The reactivity pattern is influenced by the presence of substituents on the diazepine ring and the overall electronic structure of the molecule (Gong & Kato, 2003).

Physical Properties Analysis

The physical properties of diazepine derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. X-ray diffraction analysis provides detailed information on the crystal structure, offering insights into the intermolecular interactions and stability of these compounds under various conditions (Meier et al., 2023).

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by their molecular structure. Computational studies, such as density functional theory (DFT), have been applied to predict these properties, providing valuable insights into the reactivity and potential applications of these compounds (Viji et al., 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2O/c13-7-1-2-10(19)8(5-7)9-6-11(12(14,15)16)18-4-3-17-9/h1-2,5-6,18-19H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXXYYZYWNEULH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C=C(N1)C(F)(F)F)C2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,7aS*)-1-methyl-4-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591390.png)

![4-[4-(4-isobutyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5591391.png)

![5-methoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5591394.png)

![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)

![4-{[4-(diethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591412.png)

![6-{5-[1-(acetylamino)ethyl]-2-thienyl}hexanoic acid](/img/structure/B5591413.png)

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)